![molecular formula C24H25N3O4 B2900601 N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-98-8](/img/structure/B2900601.png)
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MI-2, and it is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. MI-2 has been shown to have promising anti-cancer activity, making it a potential candidate for the development of novel cancer therapies.
Scientific Research Applications
- N-(2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide and its derivatives have been investigated for their analgesic potential . Specifically, some derivatives demonstrated analgesic activity comparable to or even superior to paracetamol. This finding suggests their potential use in pain management.
- Researchers have explored novel substituted benzamide derivatives, including those containing the piperazine or homopiperazine moiety, for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds could serve as promising candidates in the fight against tuberculosis.
- A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and characterized. These compounds were evaluated for their cytotoxic effects, potentially opening avenues for cancer research and treatment .
- Some acetamide derivatives have shown promise as inhibitors of cyclin-dependent kinase 8 (CDK8). CDK8 plays a crucial role in cell cycle regulation and transcriptional control. Investigating these derivatives further may lead to insights into cancer therapy .
- By studying the molecular interactions and physicochemical properties of phenoxy acetamide derivatives, medicinal chemists can design new compounds with improved safety and efficacy. These efforts contribute to the development of tailored drugs that enhance overall quality of life .
Analgesic Activity
Anti-Tubercular Activity
Cytotoxic Properties
CDK8 Inhibition
Drug Design and Optimization
Mechanism of Action
Target of Action
The primary target of this compound, also known as “F2001-0740”, is Tankyrase , a type of enzyme known as a poly (ADP-ribose) polymerase . Tankyrases are involved in various cellular processes, including Wnt signaling and telomere maintenance .
Mode of Action
F2001-0740 acts as a Tankyrase inhibitor . By binding to the catalytic domain of Tankyrase, it prevents the enzyme from adding ADP-ribose polymers to its target proteins . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Tankyrase by F2001-0740 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting Tankyrase, F2001-0740 prevents the degradation of a protein called Axin, a negative regulator of the Wnt pathway . This leads to the downregulation of Wnt signaling, which can have various downstream effects, including reduced cell proliferation .
Result of Action
The molecular and cellular effects of F2001-0740’s action primarily involve the downregulation of the Wnt signaling pathway . This can lead to reduced cell proliferation, which may be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVVYDUHZXHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
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